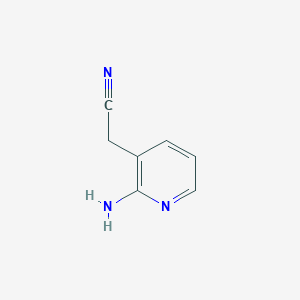

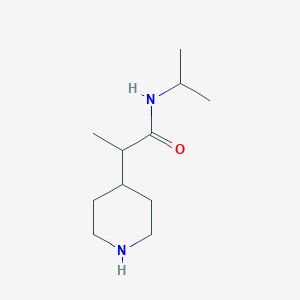

![molecular formula C8H9N3O B3118354 3h-Imidazo[4,5-b]pyridine-3-ethanol CAS No. 237405-39-9](/img/structure/B3118354.png)

3h-Imidazo[4,5-b]pyridine-3-ethanol

Vue d'ensemble

Description

Imidazo[4,5-b]pyridine is a heterocyclic compound that has a structural resemblance to purines . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators revealed their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

Synthesis Analysis

While many strategies are available for imidazo[4,5-b]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine compounds can be elucidated based on different spectral data such as 1H NMR, 13C NMR, and X-Ray diffraction .Chemical Reactions Analysis

Imidazo[4,5-b]pyridine compounds can undergo various chemical reactions. For example, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine compounds can be determined using various techniques such as FT‐IR, 1H NMR, and 13C NMR .Applications De Recherche Scientifique

- Researchers have explored the antimicrobial features of new imidazo[4,5-b]pyridine derivatives, including 3H-imidazo[4,5-b]pyridine-3-ethanol . These compounds exhibit promising activity against various microorganisms, making them potential candidates for developing novel antimicrobial agents.

- Imidazo[4,5-b]pyridine-based compounds have attracted attention in cancer research. Their antiproliferative activity has been investigated, and they may help reduce toxicity associated with anticancer therapies . Further studies could explore their efficacy against specific cancer types.

- Amidino-substituted imidazo[4,5-b]pyridines, including 3H-imidazo[4,5-b]pyridine-3-ethanol, were evaluated for antiviral effects. Researchers assessed their cytotoxicity on virus host cell lines, providing insights into their potential antiviral properties .

- The synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported. These compounds were obtained with yields ranging from medium to excellent, highlighting their utility in organic synthesis .

- Theoretical methods, including density functional theory (DFT), have been employed to elucidate the structures of imidazo[4,5-b]pyridine derivatives. Researchers investigated the HOMO→LUMO orbital transfer within these compounds, shedding light on their electronic properties .

Antimicrobial Properties

Anticancer Potential

Antiviral Activity

Organic Synthesis and Regioselectivity

Theoretical Studies and Orbital Transfer

Mécanisme D'action

Target of Action

For instance, they have been reported to act as GABA A receptor positive allosteric modulators . They also have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Mode of Action

Similar imidazo[4,5-b]pyridine compounds have been found to modulate the gaba a receptor, which could result in changes in neuronal excitability

Biochemical Pathways

Similar imidazo[4,5-b]pyridine compounds have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Result of Action

Similar imidazo[4,5-b]pyridine compounds have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-imidazo[4,5-b]pyridin-3-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-5-4-11-6-10-7-2-1-3-9-8(7)11/h1-3,6,12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUQOMMHRNBLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3h-Imidazo[4,5-b]pyridine-3-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B3118280.png)

![Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3118302.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B3118310.png)

![4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B3118318.png)

![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)

![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)

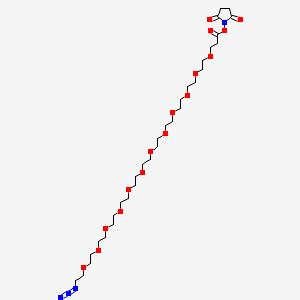

![Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate](/img/structure/B3118381.png)